molecular formula C24H27N B13130420 4-Hexyl-N,N-diphenylaniline CAS No. 1167-78-8

4-Hexyl-N,N-diphenylaniline

Cat. No.: B13130420
CAS No.: 1167-78-8
M. Wt: 329.5 g/mol
InChI Key: OYQVWQVQPHZAEC-UHFFFAOYSA-N
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Description

4-Hexyl-N,N-diphenylaniline is an organic compound with the molecular formula C24H31N. It is a derivative of aniline, consisting of an amine bound to two phenyl groups and a hexyl chain. This compound is known for its applications in various fields, including organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexyl-N,N-diphenylaniline typically involves the reaction of hexylamine with diphenylamine under specific conditions. One common method is the thermal deamination of aniline over oxide catalysts, which produces diphenylamine. This intermediate can then be reacted with hexylamine to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hexyl-N,N-diphenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amine compounds, and substituted aniline derivatives.

Scientific Research Applications

4-Hexyl-N,N-diphenylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hexyl-N,N-diphenylaniline involves its interaction with specific molecular targets. As a ligand, it selectively binds to receptors, triggering or inhibiting various biochemical pathways. This interaction can lead to changes in cellular functions and has implications in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hexyl-N,N-diphenylaniline is unique due to its hexyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in organic electronics and materials science, where its structural features contribute to enhanced performance in devices like OLEDs and OPVs.

Properties

CAS No.

1167-78-8

Molecular Formula

C24H27N

Molecular Weight

329.5 g/mol

IUPAC Name

4-hexyl-N,N-diphenylaniline

InChI

InChI=1S/C24H27N/c1-2-3-4-7-12-21-17-19-24(20-18-21)25(22-13-8-5-9-14-22)23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3

InChI Key

OYQVWQVQPHZAEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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